![molecular formula C30H42N2O8 B10752594 [(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)

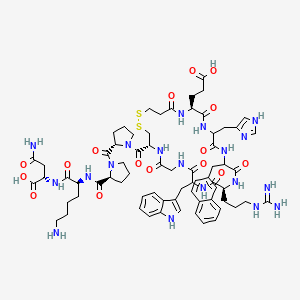

[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Macbecin is a chemical compound belonging to the ansamycin family of antibiotics. It is known for its antitumor properties and is designated as macbecin I and macbecin II. These compounds were first isolated from actinomycete bacteria . Macbecin has shown effectiveness in eradicating Gram-positive bacteria, fungi, and protozoa .

Preparation Methods

Macbecin is produced from the bacterium Actinosynnema pretiosum subsp. pretiosum ATCC 31280. The production involves growing the bacterium on ISP2 agar at 28°C for 48 hours to form a lawn. The culture is then inoculated into seed medium and incubated with shaking at 28°C for 48 hours. The production medium is then fermented in a stirred bioreactor with controlled conditions, including temperature, airflow, and pH. The fermentation broth is extracted with ethyl acetate, and the resulting extract is purified through chromatography and crystallization .

Chemical Reactions Analysis

Macbecin undergoes various chemical reactions, including oxidation and reduction. The two variants, macbecin I and macbecin II, correspond to the oxidized 1,4-benzoquinone and reduced hydroquinone, respectively . The synthesis of macbecin I involves coupling an epoxide with a higher-order cyanocuprate derived from vinyl iodide. The final oxidation to the quinone is accomplished with cerium ammonium nitrate .

Scientific Research Applications

Macbecin has significant scientific research applications, particularly in the field of cancer research. It acts as an inhibitor of heat shock protein 90 (Hsp90), leading to the destabilization and degradation of multiple oncogenic client proteins, resulting in cell growth inhibition and apoptosis . Macbecin has been proposed as an alternative lead to geldanamycin for anticancer drug development . Additionally, macbecin has shown effectiveness in eradicating Gram-positive bacteria, fungi, and protozoa .

Mechanism of Action

Macbecin exerts its effects by inhibiting heat shock protein 90 (Hsp90). It binds to the ATP-binding site of Hsp90 with high affinity, leading to the destabilization and degradation of multiple oncogenic client proteins . This inhibition results in antitumor and cytocidal activities .

Comparison with Similar Compounds

Macbecin is similar to other ansamycin antibiotics, such as geldanamycin. macbecin has been proposed as an alternative lead to geldanamycin due to its potent inhibition of Hsp90 without the undesired quinone moiety that contributes to off-target toxicity in geldanamycin . Other similar compounds include 17-AAG and 17-DMAG, which also inhibit Hsp90 but contain the quinone moiety .

Properties

Molecular Formula |

C30H42N2O8 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1 |

InChI Key |

PLTGBUPHJAKFMA-AKHLCTHTSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)